molecular formula C40H56O2 B1235934 Meso-zeaxanthin CAS No. 31272-50-1

Meso-zeaxanthin

Cat. No. B1235934
CAS RN: 31272-50-1
M. Wt: 568.9 g/mol
InChI Key: JKQXZKUSFCKOGQ-YOPUJPICSA-N
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Description

Meso-zeaxanthin is one of the three carotenoids uniquely concentrated in the human macula, alongside lutein and zeaxanthin. Unlike lutein and zeaxanthin, which can be obtained from dietary sources, meso-zeaxanthin is rarely found in the human diet. It is believed to be formed at the macula through metabolic transformations of ingested carotenoids .


Molecular Structure Analysis

Meso-zeaxanthin has a similar molecular structure to zeaxanthin, with slight differences in the arrangement of double bonds. Its chemical formula is C40H56O2. The specific arrangement of atoms and double bonds gives it its unique properties as a carotenoid pigment .


Chemical Reactions Analysis

Meso-zeaxanthin, like other carotenoids, can undergo photochemical reactions when exposed to light. These reactions involve the absorption of light energy and subsequent protective mechanisms against oxidative stress. Its role as a blue light filter and antioxidant in the macula contributes to its importance in ocular health .


Physical And Chemical Properties Analysis

  • Absorption Spectrum : Peaks in the blue and green regions of the visible spectrum

Scientific Research Applications

Enhancement of Bioavailability

MZ has been studied for its bioavailability in various formulations. A study showed that a micromicellar formulation with solubilized MZ diacetates significantly enhances the bioavailability of MZ compared to traditional carotenoid formulations . This has implications for the effective delivery of MZ in dietary supplements.

Age-Related Macular Degeneration (AMD) Prevention

MZ is being researched for its role in the prevention and management of AMD. It is believed to protect the retina and retinal pigment epithelium from light-initiated oxidative damage by scavenging reactive oxygen species and filtering blue light . This could be crucial in developing treatments for age-related eye diseases.

Retinal Health

MZ, along with other carotenoids, is known to deposit in the human macula lutea, forming the macular pigment. This pigment is essential for protecting the eyes from the harmful effects of blue light and oxidative stress . Research into the role of MZ in maintaining retinal health is ongoing.

Antioxidant Properties

MZ has demonstrated significant antioxidant potential. It has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation . These properties suggest that MZ could be used to counteract oxidative stress in various medical conditions.

Ocular Pharmacology

MZ is being evaluated for its effects on human retinal pigmented epithelial cells in vitro. Studies suggest that MZ, in combination with other compounds like Vitamin D3, could counteract cell damage induced by various insults, which is relevant in the context of AMD .

Mechanism of Action

Target of Action

Meso-Zeaxanthin (MZ) is a xanthophyll carotenoid that primarily targets the macula lutea in the human retina . The macula lutea, also known as the “yellow spot”, is responsible for optimal spatial vision . MZ, along with Lutein (L) and Zeaxanthin (Z), are the main carotenoids in the macula lutea, collectively referred to as macular pigment (MP) .

Mode of Action

MZ interacts with its targets by accumulating in the central retina, where it exhibits a regional dominance at the epicentre of the macula .

Biochemical Pathways

The biosynthesis of MZ involves the MVA and MEP pathways, which are crucial for improving carotenoid productivity . MZ may also be generated from other carotenoids consumed in the diet, as carotenoids are known to convert into different carotenoids for functional reasons .

Pharmacokinetics

MZ is obtained through dietary intake, with animals sourcing them from plants or algae . The bioavailability of MZ can be influenced by the formulation of the supplement. For instance, a micromicellar formulation with solubilised Z and MZ diacetates has been shown to enhance the bioavailability of these carotenoids when compared to traditional carotenoid formulations .

Result of Action

MZ plays a crucial role in optimal visual performance due to its blue light-filtering properties, which attenuate chromatic aberration, veiling luminance, and blue haze . It also has antioxidant properties, which may protect against age-related macular degeneration . MZ has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation .

Action Environment

The action of MZ can be influenced by environmental factors such as light availability. For instance, rapidly growing plants remove zeaxanthin when light availability is limiting to photosynthesis . Furthermore, the production of MZ can be influenced by the diet, as MZ may be generated from other carotenoids consumed in the diet .

Future Directions

Research on meso-zeaxanthin continues to explore its potential benefits in ocular health, including its role in preventing age-related macular degeneration (AMD). Further studies are needed to elucidate its precise mechanisms of action and optimal dosages for therapeutic use .

properties

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXZKUSFCKOGQ-YOPUJPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31272-50-1
Record name meso-Zeaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31272-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeaxanthin, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZEAXANTHIN, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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